2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran
Overview
Description
2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is an organic compound with the molecular formula C11H18O2 It is a derivative of tetrahydrofuran, featuring a cyclohexene ring attached to the tetrahydrofuran ring via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran typically involves the reaction of cyclohexene with tetrahydrofuran in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the methoxy linkage between the cyclohexene and tetrahydrofuran rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism by which 2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the cyclohexene ring.
Cyclohexene: Lacks the tetrahydrofuran ring and methoxy linkage.
Methoxycyclohexane: Contains a methoxy group but lacks the tetrahydrofuran ring.
Uniqueness
2-(Cyclohex-1-en-1-ylmethoxy)tetrahydrofuran is unique due to its combined structural features of both cyclohexene and tetrahydrofuran rings. This duality imparts distinct chemical and physical properties, making it valuable for specific applications that simpler analogs cannot fulfill .
Properties
IUPAC Name |
2-(cyclohexen-1-ylmethoxy)oxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12-11/h5,11H,1-4,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPMPVEIOUFHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)COC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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